molecular formula C7H4BrClF3N B1412100 3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227489-69-1

3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No. B1412100
M. Wt: 274.46 g/mol
InChI Key: AGOGRASJTIWXAN-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a substrate in various chemical reactions .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is represented by the formula C6H2BrClF3N . The average mass of the molecule is 260.439 Da and the monoisotopic mass is 258.901123 Da .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine” is a solid compound . It has a molecular weight of 260.44 . The compound’s melting point is between 28-32 °C .

Scientific Research Applications

Spectroscopic and Optical Applications

3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also involved density functional theory (DFT) to optimize geometric structures and calculate vibrational frequencies and chemical shift values. Notably, non-linear optical (NLO) properties of such compounds were determined using similar methods, highlighting their potential in optical applications (H. Vural & M. Kara, 2017).

Chemical Synthesis and Functionalization

These pyridine derivatives are crucial in the field of chemical synthesis. For example, various halogenated (trifluoromethyl)pyridines have been subjected to metalations and functionalizations, leading to the formation of carboxylic acids and other derivatives. This kind of chemical transformation underlines the role of such compounds in the preparation of a wide range of chemicals, possibly including pharmaceuticals and agrochemicals (F. Cottet et al., 2004).

Antimicrobial and Antitumor Activities

There has been research into the biological activities of these compounds. A study investigated the interaction of a related molecule, 5-trifluoromethyl-pyridine-2-thione, with molecular iodine, which was of interest due to its potential as an antithyroid drug. The study provided insights into the compound's antimicrobial activities and its interactions at the molecular level, indicating potential applications in biomedical research (M. S. Chernov'yants et al., 2011).

Novel Drug Development

In the pharmaceutical industry, these compounds have been explored for their potential in drug development. The enantiomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, were synthesized and analyzed for their antitumor activity. Such research demonstrates the applicability of halogenated pyridines in synthesizing novel drug candidates with potential therapeutic benefits (Zhixu Zhou et al., 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-1-4(7(10,11)12)3-13-6(5)2-9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOGRASJTIWXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219322
Record name 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloromethyl-5-(trifluoromethyl)pyridine

CAS RN

1227489-69-1
Record name 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227489-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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